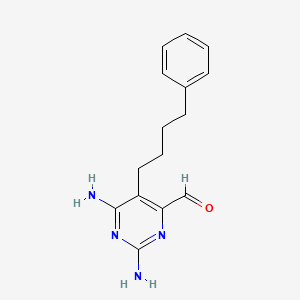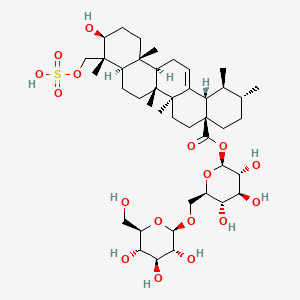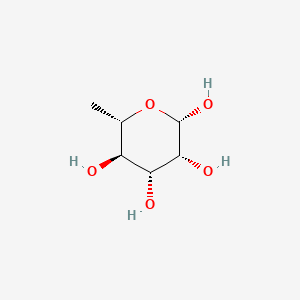
beta-L-Rhamnose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-L-Rhamnose: is a naturally occurring deoxy sugar, specifically a methylpentose, which is found in many plant glycosides and some bacterial polysaccharides. It is a key component in the structure of various biologically significant molecules, including glycoproteins and glycolipids. This compound is particularly notable for its presence in the cell walls of certain bacteria, where it plays a crucial role in maintaining structural integrity and facilitating interactions with the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Rhamnose can be achieved through several methods. One common approach involves the glycosylation of L-rhamnose derivatives. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions to achieve the desired stereoselectivity. For instance, the use of glycosyl halides in the presence of a Lewis acid catalyst can facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Certain strains of bacteria, such as Pseudomonas aeruginosa, are known to produce rhamnolipids, which contain this compound as a component. The fermentation process can be optimized by adjusting various parameters, including nutrient availability, pH, and temperature, to maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-L-Rhamnose undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or nitric acid. These reactions typically occur under acidic conditions and result in the formation of rhamnonic acid.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This reaction converts the sugar into its corresponding alcohol.
Substitution: Substitution reactions involving this compound often use nucleophiles such as thiols or amines.
Major Products: The major products formed from these reactions include rhamnonic acid (oxidation), rhamnitol (reduction), and various rhamnosylated derivatives (substitution).
Applications De Recherche Scientifique
Beta-L-Rhamnose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: this compound is a component of bacterial cell walls and is involved in host-pathogen interactions.
Medicine: The compound is explored for its potential as an antibacterial agent, given its presence in bacterial cell walls but not in mammalian cells.
Mécanisme D'action
The mechanism of action of beta-L-Rhamnose involves its incorporation into various biological molecules, where it influences their structure and function. In bacteria, this compound is a key component of lipopolysaccharides and other cell wall polysaccharides. It interacts with specific enzymes, such as rhamnosyltransferases, which facilitate its incorporation into larger glycoconjugates . These interactions are crucial for maintaining cell wall integrity and mediating interactions with the host immune system.
Comparaison Avec Des Composés Similaires
Beta-L-Rhamnose can be compared with other similar compounds, such as:
Alpha-L-Rhamnose: While both are stereoisomers, this compound has the hydroxyl group on the anomeric carbon in the beta position, whereas alpha-L-Rhamnose has it in the alpha position. This difference affects their reactivity and interactions with enzymes.
Rutinose: A disaccharide composed of this compound and glucose.
Neohesperidose: Another disaccharide containing this compound, but linked to a different sugar unit.
This compound is unique due to its specific stereochemistry and its role in bacterial cell wall structures, making it a valuable target for research and industrial applications.
Propriétés
Numéro CAS |
6155-36-8 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6-/m0/s1 |
Clé InChI |
SHZGCJCMOBCMKK-YJRYQGEOSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)





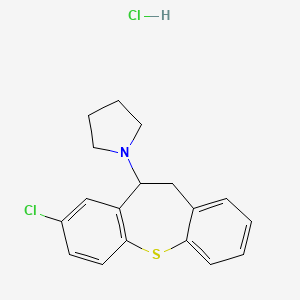
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
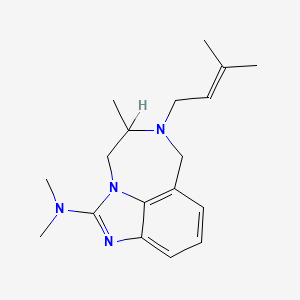
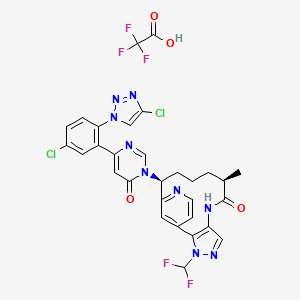
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
